molecular formula C13H13F3N4 B6448442 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine CAS No. 2549009-04-1

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine

Cat. No. B6448442
CAS RN: 2549009-04-1
M. Wt: 282.26 g/mol
InChI Key: ICBJBQUAWYGABO-UHFFFAOYSA-N
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Description

The compound “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives, including “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine”, involves various synthetic routes . For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The specific physical and chemical properties of “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine” are not available in the retrieved literature.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial potential. This compound’s unique structure may contribute to its effectiveness against bacteria, fungi, and other pathogens. Researchers have evaluated its activity against specific strains, including Mycobacterium tuberculosis .

Drug Development

Imidazole serves as a crucial building block in drug discovery. Its derivatives have been incorporated into commercially available drugs, such as antihistaminic agents (e.g., clemizole and astemizole), antiulcer medications (e.g., omeprazole and pantoprazole), and antiprotozoal drugs (e.g., tinidazole and ornidazole). The 1,3-diazole ring in this compound contributes to its pharmacological properties .

Coordination Polymers (CPs)

Imidazole-containing compounds play a role in the formation of coordination polymers (CPs). These materials have diverse applications, including luminescence, catalysis, magnetism, and gas adsorption. The unique structures of CPs make them promising candidates for various technological advancements .

Transition Metal Complexes

Transition metal-based compounds, including those containing imidazole moieties, exhibit potential therapeutic properties. Their ability to interact with specific biological targets makes them valuable for treating various diseases. Investigating the coordination chemistry of this compound could lead to novel drug candidates .

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-3-12(18-11)20-7-10(8-20)6-19-5-4-17-9-19/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBJBQUAWYGABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC(=N2)C(F)(F)F)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine

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